![molecular formula C13H8ClN3O2S B2648363 N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-91-4](/img/structure/B2648363.png)
N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” was not found in the retrieved papers.Scientific Research Applications
Antimicrobial Applications
- Synthesis of Derivatives for Antimicrobial Activities : A study by Akbari et al. (2008) focused on synthesizing derivatives of N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, which exhibited significant inhibition on bacterial and fungal growth. This suggests potential applications in developing antimicrobial agents.
- Antimicrobial Activity of Hydrochloride Derivatives : Gein et al. (2015) synthesized this compound hydrochlorides, demonstrating antimicrobial activity in some of these compounds (Gein et al., 2015).
Synthesis and Structural Analysis
- Functionalized Imidazo[2,1‐b]thiazoles and Thiazolo[3,2‐a]pyrimidines : Peterlin-Mašič et al. (2000) reported the synthesis of functionalized derivatives, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Their study focused on the structural analysis of these compounds, which can be crucial for understanding their potential applications in various fields (Peterlin-Mašič et al., 2000).
- Structural Modifications and Supramolecular Aggregation : Nagarajaiah and Begum (2014) explored how structural modifications in thiazolo[3, 2-a]pyrimidines impact their supramolecular aggregation and conformational features. This research provides insights into the physical and chemical properties of such compounds (Nagarajaiah & Begum, 2014).
Biological Activity
- Evaluation for Anti-Inflammatory and Antinociceptive Activities : A study by Alam et al. (2010) evaluated thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities, indicating potential applications in pain management and inflammation treatment (Alam et al., 2010).
- Anti-Inflammatory Activities : Tozkoparan et al. (1999) synthesized and tested several thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory activities, revealing moderate effectiveness compared to standard drugs (Tozkoparan et al., 1999).
Dyeing Polyester Fibers and Antitumor Activity
- Dyeing Polyester Fibers and Biological Activity : Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing derivatives of this compound for dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXEVSUDZJHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
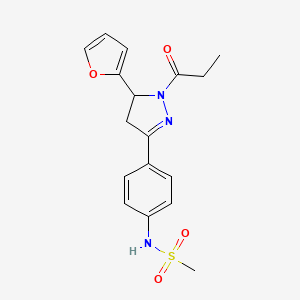
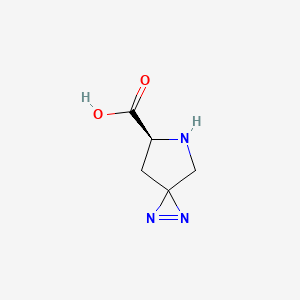
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)

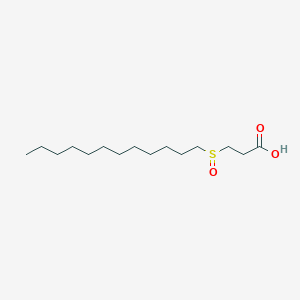
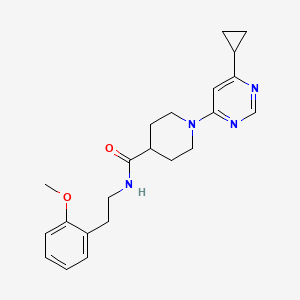
![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)
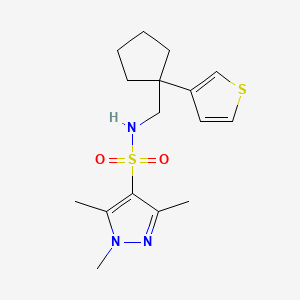
![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)


